N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide
Description
N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide is a structurally complex organic compound featuring a propanediamide backbone substituted with two 4-chlorophenyl groups and a 3,3-dimethyl-3,4-dihydroisoquinolin-ylidene moiety.
The dihydroisoquinolin-ylidene group introduces planar rigidity and π-conjugation, which may enhance binding affinity to biological targets compared to simpler aliphatic chains. The bis(4-chlorophenyl) groups likely contribute to lipophilicity, influencing membrane permeability and stability—a feature shared with agrochemicals like propanil () and medicinal compounds ().
Properties
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O2/c1-26(2)15-16-5-3-4-6-21(16)23(31-26)22(24(32)29-19-11-7-17(27)8-12-19)25(33)30-20-13-9-18(28)10-14-20/h3-14,31H,15H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKUIHEOVAHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=C(C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937802 | |
| Record name | N~1~,N~3~-Bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170658-24-9 | |
| Record name | Propanediamide, N,N'-bis(4-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl- 1(2H)-isoquinolinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170658249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~3~-Bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoquinoline Core: Starting with a precursor such as 3,4-dihydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated benzene derivatives.
Amide Bond Formation: The final step involves the formation of the amide bonds, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent would depend on its ability to interact with specific molecular targets and pathways.
Industry
In industrial applications, N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N,N’-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Aromatic Substitution Patterns
- The target compound’s bis(4-chlorophenyl) groups distinguish it from mono-chlorophenyl analogs (e.g., ’s propanamide derivatives).
- In contrast, N,N'-1,3-propanediylbis[2-(4-isopropylphenoxy)acetamide] () uses isopropylphenoxy groups, which introduce steric hindrance and hydrophobic interactions but lack the electron-deficient character of chlorophenyls.
Heterocyclic Systems
- The dihydroisoquinolin-ylidene moiety in the target compound provides a rigid, planar structure conducive to π-π stacking with biological targets. This contrasts with the tetrahydroquinoline unit in ’s compound, which is less conjugated and may adopt more flexible conformations .
Linker and Functional Groups
- The propanediamide linker in the target compound offers two amide bonds, enabling hydrogen bonding and conformational flexibility. This differs from ethanediamide in ’s compound, which has a shorter chain and fewer rotational degrees of freedom .
- highlights that propanamide derivatives (3-carbon chain) exhibit higher potency than acetamide (2-carbon) or butanamide (4-carbon) analogs, suggesting the target’s propanediamide backbone may optimize binding .
Research Findings and Implications
- Compounds with chlorophenyl and heterocyclic motifs (e.g., ) often show enhanced bioactivity due to synergistic electronic and steric effects. The target compound’s dihydroisoquinolin-ylidene group could similarly improve target affinity compared to non-conjugated systems.
- The bis(4-chlorophenyl) configuration may confer resistance to metabolic degradation, a feature critical for agrochemicals like propanil () .
Biological Activity
N,N'-bis(4-chlorophenyl)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)propanediamide is a complex organic compound belonging to the class of amides. Its unique structure incorporates chlorophenyl groups and a dihydroisoquinoline moiety, which contributes to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H23Cl2N3O2
- CAS Number : 170658-24-9
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Isoquinoline Core : Starting with 3,4-dihydroisoquinoline through cyclization reactions.
- Introduction of Chlorophenyl Groups : Via nucleophilic substitution using chlorinated benzene derivatives.
- Amide Bond Formation : Achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : Potential inhibition or activation of specific enzymes.
- Receptor Modulation : Influencing receptor functions that could lead to therapeutic effects.
- Signaling Pathway Effects : Modulating cellular signaling pathways involved in various biological processes.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Activity | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Kinase Inhibition | |
| Compound B | Antidepressant | Serotonin Receptor Modulation | |
| Compound C | Neuroprotective | Neurotransmitter Receptor Interaction |
Case Studies
- Anticancer Activity : A study indicated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : Research on related isoquinoline derivatives has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic role for this compound in neurodegenerative diseases.
Toxicity and Safety Profile
While detailed toxicity studies specifically for this compound are lacking, the presence of chlorinated phenyl groups raises concerns regarding its safety profile. Related compounds have shown varying degrees of toxicity depending on their structure and functional groups.
Q & A
Synthesis and Optimization
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized? A multi-step synthesis is typically employed, involving:
Dihydroisoquinoline Formation : Cyclization of substituted acrylamides under acidic conditions (e.g., H₂SO₄) at 80–100°C to generate the dihydroisoquinoline core .
Coupling with 4-Chlorophenyl Groups : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at room temperature to attach the 4-chlorophenyl propanediamide moieties .
Purification : Column chromatography (silica gel, hexane/EtOAC gradient) followed by recrystallization (ethanol/water) yields >85% purity.
Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of dihydroisoquinoline to coupling agent), inert atmosphere (N₂), and slow addition of reagents to minimize side reactions .
Advanced: How can computational methods predict reactivity and selectivity for novel derivatives? Integrate quantum chemical calculations (e.g., DFT for transition state modeling) with reaction path search algorithms (e.g., AFIR or GRRM) to simulate intermediates and activation energies . For example:
- Transition State Analysis : Calculate energy barriers for competing pathways (e.g., nucleophilic attack vs. steric hindrance) to prioritize synthetic routes.
- Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on reaction kinetics .
Validate predictions with microfluidic high-throughput screening (HTS) to correlate computational and experimental yields .
Structural Characterization
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
NMR :
- ¹H NMR : Key signals include the dihydroisoquinoline proton (δ 6.8–7.2 ppm, multiplet) and methyl groups (δ 1.2–1.5 ppm, singlet) .
- ¹³C NMR : Carbonyl resonances (δ 165–170 ppm) confirm the propanediamide linkage.
LC-MS : ESI+ mode shows [M+H]⁺ at m/z 528.2 (calculated) with <2 ppm error .
Advanced: How should discrepancies between theoretical and experimental spectral data be resolved?
Dynamic NMR (DNMR) : Resolve conformational equilibria (e.g., hindered rotation of aryl groups) causing peak splitting .
DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) and simulate NMR shifts using GIAO methods. Deviations >0.3 ppm may indicate impurities or tautomerism .
X-ray Crystallography : Resolve ambiguous NOESY correlations by determining absolute configuration .
Stability and Degradation
Basic: What conditions ensure stability during storage?
- Solvent : Store in anhydrous DMSO (sealed under argon) at –20°C to prevent hydrolysis .
- Light Sensitivity : Use amber vials; UV-Vis monitoring shows λmax stability for >6 months under dark conditions .
Advanced: What strategies analyze degradation products under accelerated testing?
Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient).
HR-MS/MS : Identify oxidation products (e.g., quinone derivatives, m/z +16) and hydrolyzed fragments .
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C using degradation rate constants .
Biological Activity Profiling
Basic: What in vitro assays are suitable for initial screening?
- Enzyme Inhibition : Kinase assays (e.g., Akt or CD45) using fluorescent ATP analogs (IC₅₀ determination via dose-response curves) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with EC₅₀ values <10 µM warrant further study .
Advanced: How can SAR studies elucidate the pharmacophore?
Analog Synthesis : Replace 4-chlorophenyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess electronic effects .
3D-QSAR : CoMFA or CoMSIA models correlate substituent bulk/logP with activity. For example, increased hydrophobicity enhances membrane permeability .
Molecular Docking : Simulate binding to Akt’s PH domain (PDB: 1UNQ) to prioritize modifications improving hydrogen bonding .
Scale-Up and Process Optimization
Basic: What parameters are critical for scaling synthesis to gram quantities?
- Mixing Efficiency : Use overhead stirring (500 rpm) to prevent aggregation in DMF .
- Temperature Control : Exothermic coupling steps require jacketed reactors (±2°C tolerance) .
Advanced: How can PAT tools enhance reaction monitoring during scale-up?
In Situ FTIR : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) bands to confirm coupling completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
